molecular formula C9H20O3 B12807523 2-(2-Butoxyethoxy)propanol CAS No. 95873-46-4

2-(2-Butoxyethoxy)propanol

Cat. No.: B12807523
CAS No.: 95873-46-4
M. Wt: 176.25 g/mol
InChI Key: XGSQEQCOQAAOHE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Butoxyethoxy)propanol can be synthesized through the reaction of 2-butoxyethanol with propylene oxide. The reaction typically occurs in the presence of a catalyst such as potassium hydroxide. The process involves the nucleophilic attack of the hydroxyl group of 2-butoxyethanol on the epoxide ring of propylene oxide, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a continuous reactor system to ensure efficient mixing and heat transfer. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Butoxyethoxy)propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Solvent in Coatings and Inks

2-(2-Butoxyethoxy)propanol is extensively used as a solvent in the formulation of paints, coatings, and inks due to its ability to dissolve various resins and polymers. It is particularly effective in:

  • Acrylic resin formulations
  • Spray lacquers
  • Quick-dry lacquers
  • Enamels and varnishes .

Cleaning Products

The compound serves as a key ingredient in many cleaning products, including:

  • Household cleaners
  • Degreasers
  • Metal cleaners .

Its surfactant properties allow it to effectively remove both polar and non-polar contaminants, such as oils and greases.

Textile Industry

In textiles, this compound is utilized for:

  • Dyeing and finishing processes
  • Textile printing .

It acts as a solvent for dyes and helps improve the penetration of dyes into fabrics.

Case Study 1: Oil Spill Dispersants

In the aftermath of the Deepwater Horizon oil spill, this compound was identified as a major component of dispersants used to mitigate the environmental impact. Its surfactant properties facilitated the breakdown of oil slicks into smaller droplets, enhancing biodegradation processes .

Case Study 2: Hydraulic Fracturing

The petroleum industry employs this compound in hydraulic fracturing fluids. It helps stabilize these fluids under high pressure by lowering surface tension, which is crucial for efficient gas extraction . A study indicated that its presence improves the efficiency of fracturing operations by preventing congealing of the fluids.

Health and Safety Considerations

While this compound has numerous applications, safety data indicate potential health risks associated with exposure. Acute exposure can lead to respiratory irritation and other health effects; however, occupational exposure levels are typically managed within safe limits .

Mechanism of Action

The mechanism of action of 2-(2-butoxyethoxy)propanol primarily involves its ability to dissolve various substances. It interacts with molecular targets through hydrogen bonding and van der Waals forces, facilitating the solubilization of both polar and non-polar compounds. This property makes it an effective solvent in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Butoxyethoxy)propanol is unique due to its balanced hydrophilic and lipophilic properties, making it an effective solvent for a wide range of substances. Its low volatility and high boiling point also contribute to its suitability for industrial applications .

Biological Activity

2-(2-Butoxyethoxy)propanol, also known as diethylene glycol monobutyl ether (DEGBE), is a solvent widely used in various industrial applications. This compound's biological activity has been the subject of numerous studies focusing on its toxicity, metabolic effects, and potential health impacts on humans and animals.

  • Chemical Formula : C₉H₂₀O₃
  • Molecular Weight : 176.26 g/mol
  • CAS Number : 39332-55-3

Acute Toxicity

Acute exposure to this compound can lead to various health effects:

  • Respiratory Effects : Experimental studies have shown that inhalation of high concentrations can result in respiratory irritation. For instance, male Swiss Webster mice exposed to concentrations between 153-1,666 ppm exhibited a significant decrease in respiratory rate .
  • Skin and Eye Irritation : The compound has been noted to cause skin erythema and edema upon dermal exposure in rabbits, which were reversible within eight days post-exposure .

Chronic Toxicity

Long-term exposure studies indicate several systemic effects:

  • Hematological Effects : In a 6-week oral study in male rats, a low observed adverse effect level (LOAEL) was reported at 891 mg/kg bw/day, leading to reductions in red blood cell counts and increased liver weights .
  • Organ Effects : Histopathological changes were observed in the liver and spleen of rats exposed to high doses over extended periods .

Metabolism and Excretion

Upon exposure, this compound is metabolized primarily in the liver. Studies indicate that it can be detected in urine within 24 hours post-exposure, with approximately 60-80% of urinary radioactivity identified as primary metabolites . The compound is rapidly excreted, with most metabolites leaving the body within 24-48 hours.

Human Exposure

In occupational settings, workers exposed to vapors of this compound reported symptoms such as irritation of the eyes and respiratory tract, headaches, and gastrointestinal disturbances like vomiting. Notably, no significant long-term effects on heart or lung function were observed in controlled studies where subjects were exposed to lower concentrations (20 ppm for two hours) .

Animal Studies

Animal studies have provided insights into the potential reproductive and developmental toxicity of the compound. High doses have been associated with hemolysis (destruction of red blood cells), leading to increased levels of hemoglobin in urine and potential kidney damage. These effects were particularly noted in rats and rabbits following dermal or inhalation exposure .

Summary of Biological Activity

Effect Observation Study Reference
Respiratory IrritationDecreased respiratory rates at high concentrations
Skin IrritationErythema and edema in rabbits
Hematological ChangesDecreased red blood cell counts
Liver EffectsIncreased liver weights at high doses
MetabolismRapid excretion; metabolites detectable in urine

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-Butoxyethoxy)propanol with high purity for laboratory use?

  • Methodological Answer : Synthesis typically involves etherification of propanol derivatives with butoxyethoxy precursors. For example, nucleophilic substitution reactions using catalysts like sulfuric acid or metal oxides can facilitate ether bond formation. Post-synthesis purification via fractional distillation or column chromatography is critical to achieve >99% purity. Ensure inert gas environments to prevent oxidation. Safety protocols from SDS (e.g., EN 374-certified gloves, respiratory protection for vapor control) must be followed due to potential irritancy .

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

  • Methodological Answer : Key properties include log Pow (octanol-water partition coefficient), viscosity, and vapor pressure. Use gas chromatography-mass spectrometry (GC-MS) for purity analysis and boiling point determination. Differential scanning calorimetry (DSC) can assess thermal stability. For log Pow, employ shake-flask methods with HPLC validation. Reference NIST thermodynamic data for analogous compounds (e.g., 2-(2-butoxyethoxy)ethanol) to infer missing parameters .

Q. What in vitro models are appropriate for assessing the acute toxicity of this compound?

  • Methodological Answer : Use HaCaT keratinocytes for skin irritation (aligns with GHS Category 2 skin corrosion/irritation ). For oral toxicity (GHS Category 4), employ intestinal epithelial cell lines (Caco-2) or zebrafish embryo assays. Dose-response curves should integrate LC50/EC50 calculations. Always include positive controls (e.g., SDS for cytotoxicity) and adhere to OECD guidelines for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported ecotoxicological data for this compound and its analogs?

  • Methodological Answer : Conduct comparative studies using standardized test organisms (e.g., Daphnia magna for aquatic toxicity). Control variables like pH, temperature, and dissolved oxygen. Perform meta-analyses of existing data (e.g., EPA Ecotox Database) to identify outliers. Environmental chamber studies (e.g., SAPRC-07 mechanism ) can simulate atmospheric degradation pathways, clarifying discrepancies in half-life estimates.

Q. What advanced computational approaches predict the environmental fate and degradation pathways of this compound?

  • Methodological Answer : Apply quantum mechanical calculations (DFT) to model hydrolysis and oxidation mechanisms. Use QSAR models to estimate biodegradation rates and bioaccumulation potential. Leverage NIST’s thermochemical data (e.g., ΔvapH, critical temperatures ) to parameterize kinetic models. Molecular dynamics simulations can predict soil sorption coefficients (Koc) .

Q. How to optimize experimental conditions for studying the compound’s stability under varying pH and temperature?

  • Methodological Answer : Perform accelerated stability testing at elevated temperatures (40–60°C) and pH ranges (2–12). Monitor degradation via HPLC-UV/Vis and identify byproducts using high-resolution MS. Use Arrhenius plots to extrapolate shelf-life under standard conditions. Storage recommendations from SDS (e.g., inert atmospheres, <25°C ) should guide baseline parameters.

Q. What strategies mitigate the formation of toxic byproducts during thermal decomposition of this compound?

  • Methodological Answer : Thermogravimetric analysis coupled with FTIR (TGA-FTIR) can identify volatile decomposition products like CO and NOx . Introduce radical scavengers (e.g., BHT) to inhibit oxidative pathways. Optimize combustion conditions (e.g., oxygen availability) to minimize polycyclic aromatic hydrocarbon (PAH) formation. Reference fire suppression protocols (e.g., dry chemical agents ).

Q. Contradictions and Data Gaps

  • Stability Data : While SDS documents assert chemical stability under recommended storage conditions , decomposition pathways under extreme conditions (e.g., UV exposure) remain uncharacterized.
  • Ecotoxicology : Analogous compounds like 2-(2-butoxyethoxy)ethanol show conflicting biodegradability data; targeted studies using ISO 14593 or OECD 301F protocols are needed .

Properties

CAS No.

95873-46-4

Molecular Formula

C9H20O3

Molecular Weight

176.25 g/mol

IUPAC Name

2-(2-butoxyethoxy)propan-1-ol

InChI

InChI=1S/C9H20O3/c1-3-4-5-11-6-7-12-9(2)8-10/h9-10H,3-8H2,1-2H3

InChI Key

XGSQEQCOQAAOHE-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC(C)CO

Origin of Product

United States

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